Batimastat (sodium salt)

Description

Overview of Batimastat (B1663600) as a Matrix Metalloproteinase Inhibitor in Research

Batimastat functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases. tocris.commedchemexpress.com Its mechanism of action involves binding to the zinc ion located at the active site of MMPs, which is crucial for their enzymatic activity. nih.govaacrjournals.org This binding is a competitive and reversible inhibition, where Batimastat mimics the collagen substrate site that MMPs cleave. nih.gov

The compound exhibits inhibitory activity against a wide range of MMPs. nih.govaacrjournals.org Research has demonstrated its effectiveness in blocking the activities of MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14. nih.gov This broad-spectrum inhibition has rendered Batimastat a significant agent in research aimed at understanding the collective roles of MMPs in tissue remodeling, angiogenesis, and cell migration. ontosight.ainih.govaacrjournals.org In preclinical models, Batimastat has shown anti-proliferative, anti-invasive, and anti-metastatic activities. tocris.comrndsystems.com For instance, it has been observed to inhibit the growth of various human cancer cell lines, including those of the breast, lung, and colon. ontosight.ai Furthermore, its application in research extends to studying its effects on reducing inflammation and tissue degradation in models of conditions like Duchenne muscular dystrophy and experimental colitis. nih.govresearchgate.net

The inhibitory concentrations (IC₅₀) of Batimastat highlight its potency against several MMPs.

Historical Context of Matrix Metalloproteinase Inhibitor Development

The development of matrix metalloproteinase inhibitors (MMPIs) emerged from the discovery and growing understanding of the role of MMPs in both health and disease. physiology.orgnih.gov The first MMP, a collagenase, was discovered in tadpoles in 1962, marking a significant milestone in the field. physiology.org Subsequent research identified a large family of these zinc-dependent endopeptidases capable of degrading components of the extracellular matrix. nih.govwikipedia.org

An imbalance between MMPs and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), was found to contribute to the pathology of various diseases, including cancer and arthritis. nih.govwikipedia.org This realization spurred the development of synthetic MMP inhibitors. The initial wave of these inhibitors, developed from the late 1980s into the early 2000s, was largely based on the structure of collagen, the primary substrate for many MMPs. aacrjournals.orgwikipedia.org These first-generation inhibitors, including Batimastat, were designed as peptidomimetics containing a hydroxamate group that chelates the zinc ion in the MMP active site. nih.govwikipedia.org

Batimastat, along with its orally bioavailable successor Marimastat (B1683930), were among the first synthetic MMPIs to be evaluated in clinical trials for cancer treatment. nih.govnih.govnih.gov The development of these early, broad-spectrum inhibitors paved the way for subsequent generations of more selective MMPIs, as researchers gained a more nuanced understanding of the specific roles of individual MMPs. aacrjournals.orgnih.govresearchgate.net

Significance of Batimastat in Early MMP Inhibitor Research

Batimastat holds a significant place in the history of MMP inhibitor research as one of the pioneering synthetic compounds in its class to be extensively studied and to enter clinical trials. wikipedia.orgfrontiersin.org Developed by British Biotech, it was the first MMP inhibitor to undergo clinical evaluation, with initial Phase I trial results appearing in 1994. wikipedia.orgnih.gov

Its importance in early research stems from its role as a prototype broad-spectrum MMP inhibitor. aacrjournals.org Preclinical studies using Batimastat provided crucial proof-of-concept for the therapeutic potential of MMP inhibition. aacrjournals.orgnih.gov Research in various animal models demonstrated its ability to inhibit tumor growth, invasion, and metastasis, offering promising early evidence for this therapeutic strategy. nih.govoup.com For example, studies showed that Batimastat could inhibit the growth of human colon tumors in mouse models and retard the growth of solid human breast cancer tumors. aacrjournals.orgebi.ac.uk

Although Batimastat itself was never marketed, largely due to its poor oral bioavailability which necessitated intraperitoneal administration, its development and the research conducted with it were instrumental in advancing the field. nih.govwikipedia.org The findings from Batimastat studies fueled further research and the development of second-generation, orally available MMP inhibitors like Marimastat. nih.govoup.com The challenges encountered with broad-spectrum inhibitors like Batimastat also highlighted the need for more selective inhibitors, shaping the direction of future MMP inhibitor design. aacrjournals.orgnih.gov

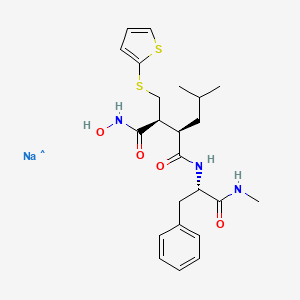

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWABIWQKZWQAKG-WXLIBGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N3NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Mechanistic Research of Batimastat Sodium Salt

Mechanism of Matrix Metalloproteinase Inhibition by Batimastat (B1663600)

Batimastat (BB-94) is a synthetic, low-molecular-weight compound that functions as a potent inhibitor of matrix metalloproteinases (MMPs). nih.govresearchgate.net Its mechanism of action is centered on its ability to effectively chelate the catalytic zinc ion essential for the enzymatic activity of these proteins. nih.govapexbt.com

Broad-Spectrum Inhibition Profile of Metalloproteinases

Batimastat exhibits a broad-spectrum inhibitory activity against a wide range of metalloproteinases. nih.govmedchemexpress.comtocris.com This includes various subtypes of matrix metalloproteinases as well as members of the A Disintegrin and Metalloproteinase (ADAM) family. nih.govselleckchem.com The compound's design as a collagen peptidomimetic allows it to be recognized by the active site of these enzymes. researchgate.netapexbt.com

Specificity Against Diverse MMP Subtypes (e.g., MMP-1, -2, -3, -7, -8, -9)

The inhibitory potency of Batimastat has been quantified against several key MMP subtypes involved in tissue remodeling and cancer progression. It demonstrates low nanomolar efficacy against collagenases (MMP-1, MMP-8), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3, MMP-7). apexbt.commedchemexpress.comtocris.com The half-maximal inhibitory concentrations (IC50) highlight its potent, broad-spectrum activity. apexbt.commedchemexpress.comtocris.com

| MMP Subtype | IC50 (nM) |

|---|---|

| MMP-1 (Collagenase-1) | 3 |

| MMP-2 (Gelatinase-A) | 4 |

| MMP-3 (Stromelysin-1) | 20 |

| MMP-7 (Matrilysin) | 6 |

| MMP-8 (Collagenase-2) | 10 |

| MMP-9 (Gelatinase-B) | 4 |

Interaction with Catalytic Zinc Atom

The core of Batimastat's inhibitory mechanism lies in its hydroxamate group. apexbt.com This functional group acts as a potent zinc-binding group (ZBG), effectively chelating the Zn2+ ion located within the catalytic domain of the MMP. nih.govnih.gov This interaction is achieved by mimicking the cleavage site of natural substrates and binding to the zinc ion, thereby blocking the enzyme's proteolytic activity. nih.gov Molecular docking studies have further elucidated this interaction, showing that Batimastat binds strongly to the active site residues, including a key interaction with one of the catalytic triad (B1167595) histidine residues through its backbone nitrogen. nih.gov

Inhibition of ADAM Family Members

In addition to its well-documented effects on MMPs, Batimastat also demonstrates inhibitory activity against certain members of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. nih.govselleckchem.com Notably, research has shown that Batimastat can inhibit ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). selleckchem.comnih.govresearchgate.net Studies have indicated that Batimastat is a specific inhibitor of ADAM10, preventing the generation of secreted amyloid precursor protein-alpha (sAPPα). nih.govresearchgate.net

Cellular and Molecular Pathways Modulated by Batimastat

Batimastat's influence extends beyond the simple inhibition of metalloproteinase activity, impacting key cellular signaling pathways that regulate cell fate, particularly apoptosis.

Induction of Apoptosis Pathways (e.g., Caspases, ERK1/2)

Research has demonstrated that Batimastat can induce a significant cytotoxic effect in various cell lines, mediated primarily through the activation of apoptosis. nih.govnih.gov This programmed cell death is associated with a statistically significant, dose-dependent increase in caspase activity. nih.gov For instance, in HL-60 cells, the highest concentration of Batimastat led to a substantial increase in the percentage of caspase-positive cells. nih.gov

Furthermore, the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway has been implicated in Batimastat-induced apoptosis. nih.govnih.gov The activation of ERK1/2, in this context, is associated with the promotion of apoptosis. nih.gov This pro-apoptotic role of ERK1/2 may be facilitated by the suppression of pro-survival signaling pathways, such as the AKT pathway. nih.gov In some cell lines, an activation of ERK1/2 has been observed concurrently with a decrease in AKT pathway activity, supporting the induction of apoptosis. nih.gov

| Pathway Component | Effect of Batimastat | Associated Outcome |

|---|---|---|

| Caspases | Activation | Induction of Apoptosis |

| ERK1/2 | Activation/Phosphorylation | Promotion of Apoptosis |

| AKT Signaling | Suppression (in some contexts) | Enhancement of Apoptosis |

Influence on Cell Cycle Progression

Batimastat (BB-94) has demonstrated the ability to influence cell cycle progression, primarily by inducing cytostatic effects that lead to cell cycle arrest. However, this effect is not uniform across all cell types and appears to be highly dependent on the specific cell line being investigated. nih.govmdpi.com Research on various hematological tumor cell lines has revealed these differential effects. For instance, in acute myeloid leukemia (AML) cell lines like HL-60, Batimastat has been shown to induce a cell cycle arrest at the G0/G1 phase. mdpi.com In contrast, the NB-4 AML cell line exhibited an S-phase arrest when treated with Batimastat. mdpi.com

Table 1: Effect of Batimastat on Cell Cycle Progression in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle |

|---|---|---|

| HL-60 | Acute Myeloid Leukemia (AML) | G0/G1 phase arrest mdpi.com |

| NB-4 | Acute Myeloid Leukemia (AML) | S-phase arrest mdpi.com |

| F36-P | Myelodysplastic Neoplasm (MDS) | Cell-line dependent arrest nih.gov |

| H929 | Multiple Myeloma (MM) | Cell-line dependent arrest nih.gov |

Regulation of MAPK and PI3K Signaling Cascades

Batimastat exerts significant regulatory effects on key intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov Research has demonstrated that Batimastat can suppress the activation of several components within the MAPK pathway, including Extracellular-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK. nih.govnih.gov This inhibition of MAPK phosphorylation has been observed in various models, such as in dystrophic muscle of mdx mice and in arterial smooth muscle cells. nih.govnih.gov By reducing the activation of these kinases, Batimastat can influence downstream cellular processes like cell migration, proliferation, and gene expression. nih.govresearchgate.net For example, the suppression of ERK1/2 phosphorylation is a key mechanism by which Batimastat inhibits injury-induced DNA synthesis and migration in vascular smooth muscle cells. nih.gov

The MAPK and Phosphatidylinositol 3-kinase (PI3K) pathways are complex, interconnected signaling networks that often exhibit crosstalk. researchgate.netmdpi.com While direct, extensive research on Batimastat's regulation of the PI3K pathway is less documented in the provided sources, its modulation of the MAPK pathway is well-established. The RAS protein acts as a joining molecule that can activate both the MAPK/ERK pathway and the PI3K/AKT pathway. mdpi.com In some contexts, p38 MAPK activation can lead to non-cell autonomous activation of ERK, a process that can be abolished by Batimastat, indicating its role in interrupting this signaling crosstalk. nih.gov The inhibition of MAPK signaling by Batimastat is a critical aspect of its mechanism, contributing to its anti-inflammatory and anti-proliferative effects. nih.gov

Modulation of Fas/FasL Pathway and Cell Death Susceptibility

Batimastat modulates the Fas/FasL (CD95/CD95L) pathway, a critical signaling cascade involved in the induction of apoptosis, or programmed cell death. nih.govnih.gov The Fas ligand (FasL) exists in two forms: a membrane-bound form (mFasL) and a soluble form (sFasL). nih.govatlasgeneticsoncology.org The membrane-bound form is pro-apoptotic, while the soluble form can fail to induce cell death and may even block the effects of mFasL. nih.govatlasgeneticsoncology.org The conversion from mFasL to sFasL is mediated by the cleavage activity of matrix metalloproteinases (MMPs), such as MMP-3, MMP-7, and MMP-9. nih.gov

As a broad-spectrum MMP inhibitor, Batimastat blocks the cleavage of mFasL. nih.gov This inhibition leads to the retention of the pro-apoptotic mFasL on the cell surface and a reduction in the release of sFasL. nih.gov Consequently, cells treated with Batimastat become more susceptible to Fas-mediated apoptosis. This mechanism has been demonstrated in fibrotic-lung myofibroblasts, which are normally resistant to cell death. Treatment with Batimastat caused these cells to lose their resistance and undergo apoptosis. nih.gov By preventing the generation of the less active sFasL, Batimastat effectively enhances the susceptibility of target cells to apoptosis induced by the Fas/FasL pathway. nih.gov

Effects on Extracellular Matrix Remodeling and Homeostasis

Batimastat's primary mechanism of action involves the potent, broad-spectrum inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading most components of the extracellular matrix (ECM). nih.govabcam.com This inhibitory action has profound effects on ECM remodeling and homeostasis, processes that are crucial in both normal physiological and pathological conditions. turkishneurosurgery.org.tr MMPs play a key role in the turnover of connective tissue, and their dysregulation is associated with conditions like fibrosis. nih.govturkishneurosurgery.org.tr

In preclinical models, Batimastat has been shown to effectively reduce fibrosis. For instance, in a rat model of laminectomy, local application of Batimastat led to a significant reduction in epidural fibrosis, as evidenced by lower fibrosis scores, fibroblast counts, and inflammatory cell infiltration. researchgate.net This anti-fibrotic effect is linked to the downregulation of genes involved in the fibrotic process, such as MMP-9 and Transforming growth factor-β1 (TGF-β1). turkishneurosurgery.org.trresearchgate.net By inhibiting the enzymatic activity of MMPs, Batimastat prevents the excessive degradation and disorganized deposition of ECM components that characterize fibrosis, thereby helping to maintain tissue integrity and homeostasis. abcam.comturkishneurosurgery.org.tr Its ability to modulate the ECM also contributes to its anti-angiogenic properties, as MMPs are involved in the remodeling necessary for new blood vessel formation. nih.gov

Table 2: IC50 Values of Batimastat for Various Matrix Metalloproteinases (MMPs)

| MMP Subtype | IC50 (nM) |

|---|---|

| MMP-1 | 3 apexbt.commedchemexpress.com |

| MMP-2 | 4 apexbt.commedchemexpress.com |

| MMP-3 | 20 apexbt.commedchemexpress.com |

| MMP-7 | 6 apexbt.commedchemexpress.com |

| MMP-9 | 4 apexbt.commedchemexpress.com |

Preclinical Efficacy Studies of Batimastat Sodium Salt

Antineoplastic and Antiangiogenic Efficacy in Tumor Models

Preclinical research has demonstrated that Batimastat (B1663600) exerts significant antineoplastic and antiangiogenic effects in various tumor models. By inhibiting MMPs, which are crucial for the degradation of the extracellular matrix, Batimastat interferes with tumor progression, metastasis, and the formation of new blood vessels that supply tumors. nih.govnih.gov

Inhibition of Solid Tumor Growth and Metastasis (e.g., Ovarian Carcinoma, Melanoma, Breast Cancer, Colon Carcinoma)

Batimastat has shown efficacy in reducing primary tumor growth and preventing the spread of cancer in several solid tumor models.

In models of ovarian carcinoma , Batimastat has demonstrated notable antitumor activity. When used in combination with cisplatin (B142131) in human ovarian carcinoma xenografts, Batimastat completely prevented the growth and spread of the tumors, leading to 100% survival of the animals at day 200. nih.gov This suggests a potentiation of conventional chemotherapy. nih.gov

For melanoma , studies using murine B16F1 melanoma cells showed that Batimastat treatment resulted in a 54% reduction in the volume of liver metastases. nih.gov The primary mechanism identified was the inhibition of angiogenesis within the metastases, rather than an effect on the initial seeding of cancer cells. nih.gov

In the context of breast cancer , intraperitoneal administration of Batimastat was found to delay the growth of primary tumors in an orthotopic model of human breast cancer. medchemexpress.com A study using the MDA435/LCC6 human breast cancer cell line in nude mice showed a statistically significant decrease in tumor size in Batimastat-treated animals compared to controls. nih.gov Furthermore, in a rat mammary carcinoma model, long-term treatment with Batimastat effectively prevented the outgrowth of micrometastases in both lymph nodes and lungs, leading to sustained tumor-free survival. nih.gov

Preclinical models of colon carcinoma have also yielded positive results. In an orthotopic model using human colon carcinoma fragments, Batimastat treatment reduced the median primary tumor weight from 293 mg in the control group to 144 mg. aacrjournals.orgsigmaaldrich.com In a different model of human colorectal cancer, Batimastat significantly reduced the formation of solid peritoneal tumor deposits. nih.gov Specifically, in a liver-invasive tumor model, it reduced both the number and the cross-sectional area of liver tumors. nih.gov

Table 1: Efficacy of Batimastat in Solid Tumor Models

| Tumor Type | Model | Key Findings | Reference |

|---|---|---|---|

| Ovarian Carcinoma | Human xenografts (HOC22, HOC8) in nude mice | Combined with cisplatin, completely prevented tumor growth and spread. | nih.gov |

| Melanoma | Murine B16F1 cells in mice | 54% reduction in liver metastasis volume via angiogenesis inhibition. | nih.gov |

| Breast Cancer | MDA435/LCC6 human cells in nude mice | Statistically significant decrease in solid tumor size. | nih.gov |

| Breast Cancer | Rat mammary carcinoma (HOSP.1P) | Long-term treatment prevented micrometastases and led to 100% survival. | nih.gov |

| Colon Carcinoma | Orthotopic human colon carcinoma in nude mice | Reduced median primary tumor weight by 51%. | aacrjournals.orgsigmaaldrich.com |

| Colon Carcinoma | Human liver-invasive C170HM2 cells | Reduced number and size of liver tumors. | nih.gov |

Effects on Tumor Invasion and Dissemination

A primary mechanism of Batimastat's anticancer effect is its ability to inhibit tumor invasion and dissemination, processes heavily reliant on MMP activity. In a human colon cancer model, Batimastat treatment reduced the incidence of local and regional invasion from 67% in the control group to 35% in the treated group. aacrjournals.orgsigmaaldrich.com It also decreased the number of mice with metastases from six in the control group to only two in the treated group. aacrjournals.orgsigmaaldrich.com Studies on a rat mammary carcinoma showed that while Batimastat significantly inhibited lung metastasis resulting from vascular invasion, it had less effect on lymphatic dissemination, suggesting that long-term treatment is necessary to prevent the outgrowth of established micrometastases. nih.gov The compound has been shown to inhibit organ invasion in models where tumor cells must actively invade tissue, but not in models where localization may be a more physical phenomenon. nih.gov

Impact on Hematological Malignancies (e.g., Acute Myeloid Leukemia, Myelodysplastic Neoplasms, Multiple Myeloma)

Batimastat has also been evaluated in preclinical models of hematological cancers, where MMPs are known to play a role in the bone marrow microenvironment. nih.gov In vitro studies using cell lines as models for Acute Myeloid Leukemia (AML), Myelodysplastic Neoplasms (MDS), and Multiple Myeloma (MM) have shown that Batimastat can decrease cell viability and density. mdpi.comnih.govresearchgate.net The effects were found to be dependent on the dose, time, administration schedule, and specific cell line. mdpi.comresearchgate.netnih.gov AML cell lines (HL-60 and NB-4) were found to be the most sensitive to Batimastat, while the MM cell line (H929) was the least responsive. mdpi.comnih.gov These findings highlight the potential therapeutic application of Batimastat in hematological malignancies, with suggestions that daily dosing schedules might minimize toxicity while maintaining efficacy. nih.govresearchgate.net

Cytotoxic and Cytostatic Effects in Neoplastic Cell Lines

Beyond its anti-invasive properties, Batimastat has been shown to induce direct cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects on cancer cells. mdpi.comresearchgate.net In hematological cancer cell lines, Batimastat triggers apoptosis, or programmed cell death, through the activation of caspases and the ERK1/2 signaling pathway. mdpi.comnih.govresearchgate.net The induction of apoptosis was observed as an increase in cells in the early and late stages of apoptosis, without a significant increase in necrosis. mdpi.comnih.gov

Additionally, Batimastat can induce cell cycle arrest, a cytostatic effect, which is also cell-line dependent. mdpi.comnih.gov For instance, in the HL-60 AML cell line, Batimastat caused a cell cycle arrest in the G0/G1 phase, while in NB-4 cells, an S-phase arrest was observed. mdpi.com It is important to note that in some solid tumor models, such as human colon carcinoma cell lines, Batimastat did not show direct cytotoxic effects at concentrations effective at inhibiting invasion, suggesting its primary mechanism in those contexts is not direct cell killing. nih.gov

Table 2: Cytotoxic and Cytostatic Effects of Batimastat on Neoplastic Cell Lines

| Cell Line (Malignancy) | Effect | Mechanism | Reference |

|---|---|---|---|

| HL-60, NB-4 (AML) | Decreased cell viability and density | Apoptosis induction via caspases and ERK1/2 pathways | mdpi.comnih.govresearchgate.net |

| F36-P (MDS) | Decreased cell viability and density | Apoptosis induction | mdpi.comnih.govresearchgate.net |

| H929 (Multiple Myeloma) | Decreased cell viability (least sensitive) | Apoptosis induction | mdpi.comnih.govresearchgate.net |

| HL-60 (AML) | Cytostatic | G0/G1 phase cell cycle arrest | mdpi.com |

| NB-4 (AML) | Cytostatic | S-phase cell cycle arrest | mdpi.com |

| C170HM2, AP5LV (Colon) | No direct cytotoxicity | N/A | nih.gov |

Anti-Fibrotic and Anti-Inflammatory Applications

The role of MMPs in tissue remodeling also extends to fibrotic and inflammatory processes. Preclinical studies have explored the utility of Batimastat in non-cancer applications where excessive fibrosis and inflammation are key pathological features.

Reduction of Epidural Fibrosis

Epidural fibrosis is a common complication following laminectomy surgery, leading to recurrent pain. In a rat laminectomy model, local application of Batimastat was shown to effectively reduce the development of epidural fibrosis. turkishneurosurgery.org.tr Histopathological examination revealed that Batimastat treatment led to lower fibrosis scores, reduced fibroblast counts, and decreased inflammatory cell infiltration compared to control groups. turkishneurosurgery.org.tr Molecular analyses supported these findings, showing that Batimastat downregulated the gene for MMP-9, which is involved in fibrosis, and increased the gene for the anti-inflammatory cytokine IL-10. turkishneurosurgery.org.tr These results suggest that Batimastat's anti-inflammatory and anti-fibrotic properties could be beneficial in preventing post-surgical adhesions. turkishneurosurgery.org.tr

Modulation of Pulmonary Fibrosis Mechanisms

In a murine model of bleomycin-induced pulmonary fibrosis, the administration of Batimastat demonstrated significant therapeutic effects. Treatment with the compound substantially reduced the development of lung fibrosis. This was evidenced by histopathological examination and a notable decrease in lung hydroxyproline (B1673980) levels, a key marker of collagen deposition.

Batimastat also influenced the inflammatory component of fibrosis, preventing the increase in the numbers of macrophages and lymphocytes in bronchoalveolar lavage (BAL) fluid. Furthermore, it was effective in reducing the activity of MMP-2 and MMP-9, as well as the level of tissue inhibitor of metalloproteinase-1 (TIMP-1) in the BAL fluid. Interestingly, the treatment did not affect the increased expression of active transforming growth factor-beta (TGF-β) in the lavage fluid. These findings suggest that Batimastat's protective effects in this model are mediated through the inhibition of specific MMPs and modulation of inflammatory cell accumulation.

Attenuation of Brain Damage in Inflammatory Conditions (e.g., Meningococcal Meningitis)

The efficacy of Batimastat (also referred to as BB-94) was assessed in a mouse model of meningococcal meningitis, an inflammatory condition that can lead to severe neurological sequelae. In this model, mice infected intracisternally with Neisseria meningitidis and treated with Batimastat showed significant amelioration of brain injury compared to untreated animals. nih.govmedchemexpress.com

Key findings from this research indicated that Batimastat treatment led to a significant reduction in MMP-9 levels in the brain. nih.govmedchemexpress.comtocris.com This reduction in MMP-9 activity correlated with diminished intracranial complications. Specifically, Batimastat-treated mice exhibited significantly less intracerebral bleeding and a reduction in the breakdown of the blood-brain barrier (BBB). nih.govmedchemexpress.comtocris.com The integrity of the BBB was confirmed by measuring serum albumin diffusion into the brain, which was significantly lower in the treated group. medchemexpress.com While not reaching statistical significance, a trend towards increased survival was also observed in the animals that received Batimastat. nih.govmedchemexpress.com

| Parameter Assessed | Observation in Batimastat-Treated Mice vs. Controls | Statistical Significance |

|---|---|---|

| MMP-9 Levels (Brain) | Significantly diminished | p < 0.01 |

| Intracerebral Bleeding | Significantly reduced | p < 0.01 |

| Blood-Brain Barrier (BBB) Breakdown | Significantly reduced | p < 0.05 |

| Survival Rate (at 48h) | Increased (95.2% vs. 75%) | p = 0.064 |

Impact on Duchenne Muscular Dystrophy Pathology

In the mdx mouse model of Duchenne Muscular Dystrophy (DMD), chronic administration of Batimastat resulted in a notable alleviation of the disease pathology and an improvement in muscle function. nih.gov DMD is characterized by severe muscle degeneration, inflammation, and fibrosis, where MMPs are believed to play a significant role in tissue degradation. nih.gov

Treatment with Batimastat led to a reduction in several key pathological features of DMD in the skeletal muscle of mdx mice. These included decreased necrosis, reduced infiltration of macrophages, and fewer centronucleated fibers, which are indicative of regeneration following muscle damage. nih.gov The compound also lowered the expression of embryonic myosin heavy chain, a marker of newly formed muscle fibers. nih.gov

Functionally, Batimastat treatment resulted in increased muscle force production during isometric contractions. nih.gov At the molecular level, Batimastat reduced the expression of various inflammatory molecules and decreased the activation of mitogen-activated protein kinases (MAPK) and activator protein-1 in the myofibers of mdx mice. nih.gov Additionally, it increased the levels of sarcolemmal protein beta-dystroglycan and neuronal nitric oxide synthase (nNOS). nih.govoup.com

| Category | Effect of Batimastat Treatment |

|---|---|

| Histopathology | Reduced necrosis, macrophage infiltration, centronucleated fibers |

| Inflammation | Reduced expression of inflammatory molecules |

| Muscle Function | Increased isometric force production |

| Signaling Pathways | Reduced activation of MAP kinases and activator protein-1 |

| Protein Levels | Increased beta-dystroglycan and nNOS |

Investigations in Other Pathological Conditions

Inhibition of Viral Replication (e.g., Human Adenovirus Type 3)

Preclinical data on the efficacy of Batimastat (sodium salt) in inhibiting the replication of viruses, specifically Human Adenovirus Type 3, were not identified in the performed searches.

Protective Effects in Cardiovascular Models (e.g., Myocardial Infarct Size, Reperfusion Arrhythmias)

In a heart transplant model involving ischemia and reperfusion, the administration of the MMP inhibitor Batimastat demonstrated protective effects on myocardial integrity. oup.com In this study, ischemia and reperfusion led to increased proteolytic activity of MMP-2 and MMP-9. Treatment with Batimastat effectively inhibited this activity, reducing it to control levels. oup.com The inhibition of MMPs by Batimastat resulted in a protective effect on the basal lamina, a critical component of the myocardial microskeleton. oup.com This suggests that MMP inhibition can help preserve the structural integrity of the myocardium during reperfusion injury. oup.com

Modulation of Pancreatitis Progression

The role of Batimastat (BB-94) was investigated in a caerulein-induced model of acute pancreatitis (AP) in mice. nih.gov In this model, AP induction led to a significant upregulation of pancreatic MMP-9. Administration of Batimastat prior to the induction of pancreatitis resulted in a significant amelioration of the condition. nih.gov

Treatment with Batimastat protected against pancreatic tissue damage and reduced the expression of pro-inflammatory cytokines (TNFα and IL-6) and chemokines (CCL2 and CXCL2). nih.gov It also decreased the activation of the transcription factor NF-κB, a key regulator of inflammation. nih.gov Further studies using isolated bone marrow-derived neutrophils and macrophages showed that Batimastat directly modulated the function of these immune cells. The compound markedly decreased reactive oxygen species (ROS) production by neutrophils and inhibited the polarization of macrophages towards an inflammatory M1 phenotype. nih.gov These results indicate that Batimastat protects against pancreatitis by modulating the activation of key inflammatory cells. nih.gov

Impact on Retinal Neovascularization

The investigation into the therapeutic potential of Batimastat (sodium salt) for retinal neovascularization, a key pathological process in diseases like proliferative diabetic retinopathy and wet age-related macular degeneration, is primarily based on its mechanism of action as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. MMPs, particularly MMP-2 and MMP-9, are known to play a crucial role in the breakdown of the extracellular matrix, a critical step for endothelial cell migration and the formation of new blood vessels.

Preclinical research specifically evaluating Batimastat in animal models of retinal neovascularization is limited. However, the rationale for its potential efficacy is supported by studies on the role of MMPs in ocular angiogenesis. For instance, research using MMP-2 deficient mice demonstrated a significant reduction in retinal neovascularization, suggesting that inhibition of this enzyme could be a valid therapeutic strategy. arvojournals.orgarvojournals.org While this study did not directly test Batimastat, it highlights the importance of its target in the disease process.

Further supporting its anti-angiogenic potential, Batimastat has demonstrated efficacy in other preclinical models of angiogenesis. In a study on murine hemangiomas, daily treatment with Batimastat was found to inhibit tumor growth. nih.gov The compound was also shown to inhibit the angiogenic response induced by an endothelioma cell supernatant in a Matrigel pellet assay and significantly inhibited endothelial cell invasion in vitro. nih.gov Another study investigating liver metastases of B16F1 melanoma cells found that Batimastat-treated mice had a significantly reduced percentage of vascular volume within the metastases, indicating an inhibition of angiogenesis. nih.gov

Despite the strong theoretical basis and evidence of anti-angiogenic effects in non-ocular models, the translation of these findings to clinical applications in ophthalmology has been challenging. Early clinical trials with broad-spectrum MMP inhibitors, including Batimastat and its orally available analogue Marimastat (B1683930), for choroidal neovascularization yielded disappointing results, primarily due to dose-limiting side effects such as musculoskeletal pain and inflammation. arvojournals.org

Research in Snakebite Envenomation (e.g., Snake Venom Metalloprotease Inhibition)

Batimastat has been extensively studied as a potential therapeutic agent for snakebite envenomation, specifically for its ability to inhibit the activity of snake venom metalloproteases (SVMPs). SVMPs are a major component of many viper and pit viper venoms and are responsible for many of the severe local and systemic pathologies observed in envenomation, including hemorrhage, coagulopathy, and tissue damage.

In Vitro Inhibition of SVMPs

In vitro studies have consistently demonstrated the potent inhibitory activity of Batimastat against SVMPs from a variety of snake species. In one study, Batimastat was shown to completely inhibit the collagenolytic activity of a purified Group I SVMP (CAMP-2) from the venom of the Western Diamondback Rattlesnake (Crotalus atrox). The metalloprotease activity of both the whole venom and the purified CAMP-2 was almost completely inhibited by Batimastat at a concentration of approximately 3 µM. Molecular docking studies have further revealed that Batimastat binds strongly to the active site residues of CAMP-2.

Another study investigating the venom of the saw-scaled viper (Echis ocellatus) found that Batimastat effectively inhibited several toxic activities. The in vitro coagulant activity was inhibited with an IC50 value of 0.05 µM, while the proteinase and hemorrhagic activities were inhibited with IC50 values of 2.6 µM and 30 µM, respectively. The defibrinogenating activity was also inhibited with an IC50 of 200 µM.

Research on the venom of Bothrops asper, a medically significant snake in Central America, also highlighted Batimastat's efficacy. It significantly inhibited the in vitro coagulant effects of the venom.

Interactive Data Table: In Vitro Inhibition of Snake Venom Metalloprotease Activities by Batimastat

| Venom Source | Toxin/Activity | Inhibitor | IC50 Value |

| Crotalus atrox (Western Diamondback Rattlesnake) | CAMP-2 (Group I SVMP) & Whole Venom Metalloprotease Activity | Batimastat | ~3 µM (complete inhibition) |

| Echis ocellatus (Saw-scaled Viper) | In Vitro Coagulant Activity | Batimastat | 0.05 µM |

| Echis ocellatus (Saw-scaled Viper) | Proteinase Activity | Batimastat | 2.6 µM |

| Echis ocellatus (Saw-scaled Viper) | Hemorrhagic Activity | Batimastat | 30 µM |

| Echis ocellatus (Saw-scaled Viper) | Defibrinogenating Activity | Batimastat | 200 µM |

***In Vivo* Preclinical Efficacy**

The promising in vitro results have been supported by in vivo preclinical studies in murine models of envenomation. In studies with Echis ocellatus venom, co-injection of Batimastat with the venom prolonged the survival of mice. Furthermore, when Batimastat was administered intramuscularly immediately after the venom injection, it provided full protection against 1.5 times the LD50 of the venom. However, the therapeutic window was found to be narrow, as a delay in administration of 15 to 60 minutes resulted in a loss of complete protection, although survival times were still prolonged.

In a murine model of envenomation by Bothrops asper venom, Batimastat demonstrated a protective effect against lethality. When administered with a venom challenge dose of two LD50s, Batimastat showed ED50s of 250 mM and 22 mM for the intraperitoneal and intravenous routes, respectively. While it did not prevent lethality at a higher challenge dose of three LD50s, it did produce a dose-dependent delay in the time of death. Batimastat also inhibited the hemorrhagic effect induced by the venom in the lungs following intravenous injection and the in vivo defibrinogenating effects.

These preclinical studies underscore the potential of Batimastat as a broad-spectrum inhibitor of SVMPs and suggest its possible utility as an adjunct therapy to traditional antivenom in the management of snakebite envenomation.

Interactive Data Table: In Vivo Efficacy of Batimastat in Murine Models of Snakebite Envenomation

| Venom Source | Model/Endpoint | Batimastat Administration | Outcome |

| Echis ocellatus | Lethality (1.5 LD50) | Intramuscular, immediately after venom | Full protection |

| Echis ocellatus | Lethality | Delayed administration (15-60 min) | Prolonged survival, but not full protection |

| Bothrops asper | Lethality (2 LD50) | Intraperitoneal | ED50 = 250 mM |

| Bothrops asper | Lethality (2 LD50) | Intravenous | ED50 = 22 mM |

| Bothrops asper | Lethality (3 LD50) | Co-administration with venom | Dose-dependent delay in time of death |

| Bothrops asper | Lung Hemorrhage | Intravenous | Inhibition of hemorrhage |

| Bothrops asper | Defibrinogenation | In vivo | Significant inhibition |

Clinical Translation and Developmental Insights of Batimastat Sodium Salt

Early-Phase Clinical Trials and Outcomes

Initial clinical investigations with Batimastat (B1663600) centered on its potential to control malignant fluid accumulations, a common and debilitating complication in advanced cancers.

Control of Malignant Ascites in Advanced Cancer Patients

Malignant ascites, the accumulation of fluid in the peritoneal cavity, is a frequent manifestation of advanced abdominal cancers and is associated with a poor prognosis. parliament.uk Early clinical trials of Batimastat administered via the intraperitoneal route showed promise in managing this condition. nih.govcapes.gov.br

In a Phase I/II trial involving patients with malignant ascites, Batimastat was well-absorbed and demonstrated a favorable side-effect profile. nih.govcapes.gov.br A notable response to treatment was observed in approximately half of the evaluable patients with advanced malignancies. nih.govcapes.gov.br Another study with 23 patients who received Batimastat intraperitoneally after paracentesis reported that five patients had no reaccumulation of ascites after a single dose and survived for up to 112 days. nih.gov An additional seven patients died without the reaccumulation of fluid. nih.gov

Following a successful 40-patient Phase II study, a larger Phase III randomized controlled trial was initiated in November 1994 to further evaluate Batimastat's efficacy in controlling malignant ascites. parliament.uk This trial aimed to build upon the beneficial effects on fluid reaccumulation observed in the earlier Phase I/II studies. parliament.uk

Table 1: Early Clinical Trial Outcomes of Batimastat in Malignant Ascites

| Trial Phase | Number of Patients | Key Findings | Citations |

| Phase I/II | Not Specified | Well-absorbed intraperitoneally with few side-effects; response in about 50% of evaluable patients. | nih.gov, capes.gov.br |

| Not Specified | 23 | 5 patients had no ascites reaccumulation after one dose; 7 others died without reaccumulation. | nih.gov |

| Phase II | 40 | Successful study, led to the initiation of a Phase III trial. | parliament.uk |

Research in Malignant Pleural Effusions

Building on the findings in malignant ascites, research was extended to investigate Batimastat's potential in treating malignant pleural effusions, a similar condition characterized by fluid accumulation in the chest cavity. parliament.uk This condition is a more frequent complication than malignant ascites, often associated with lung and breast cancers. parliament.ukmdpi.com

A Phase I study was conducted in the UK involving 18 patients with cytologically positive malignant pleural effusions who received intrapleural Batimastat. nih.gov The treatment was found to be well-tolerated. nih.gov Sixteen patients who could be evaluated for response required significantly fewer pleural aspirations in the three months following treatment compared to the three months prior. nih.gov Notably, seven of these patients (44%) did not require any further pleural aspiration until death or their last follow-up. nih.gov

Batimastat was detectable in the plasma as early as one hour after intrapleural administration, with peak levels persisting for up to 12 weeks at concentrations exceeding the IC50 values for its target MMPs. nih.gov This sustained presence in the plasma suggested a long-lasting therapeutic effect from a single intrapleural administration. nih.gov

Challenges in Clinical Application and Efficacy

Despite the promising early results, the clinical development of Batimastat and other MMP inhibitors was fraught with challenges that ultimately limited their widespread application.

Factors Compromising Clinical Efficacy and Applicability

Several factors contributed to the difficulties in translating the preclinical success of Batimastat into consistent clinical efficacy. One of the primary challenges was its poor oral bioavailability due to its water insolubility, which necessitated intraperitoneal or intrapleural administration. nih.govnih.gov This route of administration, while effective for localized conditions like malignant ascites and pleural effusions, is not ideal for systemic cancer treatment.

Furthermore, a significant setback occurred during a Phase III trial for malignant ascites. A majority of patients receiving Batimastat reported pain and discomfort following intraperitoneal administration, a stark contrast to the minimal side effects observed in over 85 patients in previous trials. parliament.uk Extensive investigation revealed that changes in the final step of the large-scale manufacturing process were responsible for this adverse event. parliament.uk Although the issue was identified and the manufacturing process was reverted to the previously successful method, this incident highlighted the critical importance of manufacturing consistency in clinical trials. parliament.uk

Systemic Use Considerations

The poor solubility of Batimastat was a major obstacle to its systemic use. nih.gov While it showed promise in animal models when administered intraperitoneally, this route is not practical for treating metastatic disease. nih.gov Studies in mice with human ovarian tumor xenografts demonstrated that Batimastat could retard ascites accumulation and increase survival. nih.gov Moreover, when used in combination with cisplatin (B142131) in nude mice bearing human ovarian carcinoma xenografts, Batimastat potentiated the antitumor activity of cisplatin, leading to the complete prevention of tumor growth and spread in early-stage disease. nih.gov This synergistic effect was also observed in advanced-stage tumors. nih.gov However, the inability to achieve effective systemic concentrations through oral administration limited its broader clinical development as a systemic anticancer agent.

Historical Context of MMP Inhibitor Clinical Trial Failures

The challenges faced by Batimastat were not unique but were part of a broader pattern of failure for many MMP inhibitors in clinical trials during the late 1990s and early 2000s. nih.govresearchgate.net Despite strong preclinical data, these trials largely failed to demonstrate a survival benefit and were often associated with significant side effects. nih.govresearchgate.net

Several key reasons have been proposed for these failures:

Broad-Spectrum Inhibition: Early MMP inhibitors like Batimastat were non-specific and inhibited a wide range of MMPs. nih.gov It is now understood that some MMPs have anti-tumor effects, so inhibiting them may have paradoxically promoted tumor progression. nih.govnih.gov

Advanced Disease Stage: Most clinical trials were conducted in patients with advanced, metastatic cancer. nih.govnih.gov However, animal studies suggested that MMP inhibitors were more effective in the early stages of tumor development. nih.gov

Lack of Efficacy and Toxicity: Many trials were halted due to a lack of efficacy and the emergence of unforeseen side effects, most notably a musculoskeletal syndrome characterized by joint and muscle pain. nih.govresearchgate.net

Inadequate Dosing: In an attempt to mitigate side effects, some later trials may have used suboptimal doses of the inhibitors. nih.gov

The collective failures of these early MMP inhibitor trials led to a significant downturn in enthusiasm for this class of drugs. researchgate.net However, the lessons learned have paved the way for the development of more selective and better-tolerated MMP inhibitors, with a more nuanced understanding of their appropriate clinical application. nih.gov

Pharmacological and Cellular Investigations of Batimastat Sodium Salt

In Vitro Cellular Responses to Batimastat (B1663600)

Cell Viability and Density Modulation

Batimastat (BB-94) has been shown to decrease cell viability and density in a manner that is dependent on the dose, duration of exposure, and administration schedule. nih.govnih.gov In studies involving hematological neoplasia cell models, Batimastat demonstrated both cytotoxic and cytostatic effects. nih.govnih.gov For example, in F36-P cells, treatment with 7.5 µM of Batimastat resulted in a decrease in viable cells to 58.7% compared to 90.3% in untreated control cells. mdpi.com This reduction in viability is primarily attributed to the induction of apoptosis, as evidenced by an increase in early apoptotic cells (30.0% in treated F36-P cells versus 5.6% in controls) without a significant alteration in the percentage of necrotic cells. nih.govmdpi.com The cytotoxic effect of Batimastat has also been observed in pancreatic carcinoma cell lines, such as CD18 and MiaPaCa2, where a concentration of 5 µM was effective in causing cell death after 24 hours of exposure. researchgate.net

Table 1: Effect of Batimastat on the Viability of Various Cancer Cell Lines

| Cell Line | Cancer Type | Batimastat Concentration | Incubation Time | Outcome |

|---|---|---|---|---|

| F36-P | Myelodysplastic Neoplasm | 7.5 µM | 48 hours | Viable cells reduced to 58.7% from 90.3% in control. mdpi.com |

| HL-60 | Acute Myeloid Leukemia | 7.5 µM | 72 hours | Cell viability reduced to 56.1%. nih.gov |

| NB-4 | Acute Myeloid Leukemia | 1.5 µM | 72 hours | Cell viability reduced by approximately 20%. nih.gov |

| U-251 | Human Glioma | 10 µM | 96 hours | Cell viability reduced by 20-40%. researchgate.net |

| CD18 | Pancreatic Carcinoma | 5 µM | 24 hours | Effective in causing cell death. researchgate.net |

Cell Line-Dependent Responses

The cellular response to Batimastat is highly dependent on the specific cell line being investigated. nih.govnih.gov In a comparative study of hematological cancer models, acute myeloid leukemia (AML) cell lines, particularly NB-4 and HL-60, exhibited the highest sensitivity to Batimastat. nih.gov The myelodysplastic neoplasm model F36-P also showed a significant response. nih.gov In contrast, the H929 multiple myeloma (MM) cell line was the least responsive to the compound's effects on cell viability. nih.govmdpi.com This variability highlights that the efficacy of Batimastat is not uniform across all malignancies. researchgate.net Further demonstrating this specificity, Batimastat was found to have no significant effect on the in vitro growth of C170HM2 and AP5LV colon cancer cell lines. apexbt.com The induction of apoptosis and cell cycle arrest by Batimastat is also cell-line dependent, with more pronounced effects observed in AML cells. researchgate.net

Impact on Cell Proliferation and Invasion

Batimastat has been shown to exert cytostatic effects, thereby inhibiting cell proliferation. nih.gov In human glioma cell lines, Batimastat revealed a cytostatic, but not cytotoxic, effect at concentrations above 1 µM. nih.gov This anti-proliferative action is believed to be a result of inhibiting the generation of soluble amyloid precursor protein α (sAPPα), which is important for pancreatic cancer cell proliferation. researchgate.net

Beyond inhibiting proliferation, Batimastat effectively reduces the invasive capacity of cancer cells. nih.gov In Boyden-chamber assays, low concentrations of Batimastat (0.3 µM) were sufficient to reduce glioma invasion. nih.gov This inhibitory effect on invasion is a key mechanism of its action, as matrix metalloproteinases (MMPs), the targets of Batimastat, play a crucial role in the breakdown of extracellular matrix components, a process essential for cancer cell invasion and metastasis. researchgate.net

In Vivo Pharmacodynamic Research

Effects on Tissue Remodeling and Extracellular Matrix Components

In vivo studies have demonstrated that Batimastat plays a significant role in modulating tissue remodeling and the extracellular matrix (ECM). turkishneurosurgery.org.tr MMPs are critical for the turnover of the ECM in both physiological and pathological states, and by inhibiting these enzymes, Batimastat can influence these processes. turkishneurosurgery.org.trnih.gov In a rat model of laminectomy, locally applied Batimastat was effective in reducing postoperative epidural fibrosis, a condition characterized by excessive deposition of ECM elements. turkishneurosurgery.org.trresearchgate.net

In a different context, studies on dystrophin-deficient mdx mice, a model for muscular dystrophy, showed that chronic administration of Batimastat led to a significant improvement in muscle structure, characterized by reduced necrosis and fewer centronucleated fibers. nih.gov This suggests that Batimastat can mitigate the excessive tissue destruction associated with uncontrolled matrix degradation. nih.gov Furthermore, research on liver metastases of B16F1 melanoma cells found that Batimastat's mechanism for limiting tumor growth was not by preventing cell extravasation but by inhibiting angiogenesis within the metastases, a crucial component of tissue remodeling in tumor progression. nih.gov

Influence on Inflammatory Markers and Pathways

Batimastat has demonstrated significant anti-inflammatory effects in vivo. In mdx mice, Batimastat treatment reduced the accumulation of macrophages in skeletal muscle and decreased the expression of several inflammatory molecules. nih.gov It also inhibited the activation of key inflammatory signaling pathways, including Extracellular-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK). nih.gov

In a rat model of postoperative epidural fibrosis, Batimastat was shown to downregulate the gene expression of pro-fibrotic and inflammatory markers. turkishneurosurgery.org.trresearchgate.net These findings suggest that Batimastat is an effective agent in reducing inflammation and fibrosis. researchgate.net

Table 2: In Vivo Effects of Batimastat on Inflammatory and Fibrotic Markers in a Rat Laminectomy Model

| Gene/Marker | Group | Effect Observed |

|---|---|---|

| TGF-β1 | Batimastat | Gene expression downregulated, similar to control levels. researchgate.net |

| MMP-9 | Batimastat | Gene expression significantly decreased. researchgate.net |

| Fibroblast Cell Count | Batimastat | Decreased relative to control. researchgate.net |

| Inflammatory Cell Count | Batimastat | Decreased relative to control. researchgate.net |

Modulation of Specific Gene and Protein Expression (e.g., MMPs, TIMPs, β-dystroglycan, nNOS)

Batimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, exerts its effects primarily by inhibiting the enzymatic activity of MMPs rather than by altering their gene expression. nih.gov However, research indicates that Batimastat can influence the expression levels of specific genes and proteins, particularly in disease models. Its impact has been notably studied in the context of Duchenne muscular dystrophy (DMD) and cancer models.

Effects on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Batimastat is recognized as a potent, competitive, and reversible inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14. nih.gov Its mechanism involves mimicking the collagen substrate site cleaved by these enzymes. nih.gov While its primary action is inhibitory, some studies have investigated its effect on the expression of MMP and TIMP genes, often with varying results depending on the context.

In a study using a human breast cancer xenograft model, treatment with Batimastat did not alter the cellular mRNA levels of MMPs or TIMP-2. nih.gov This suggests that in this specific cancer model, Batimastat's efficacy in inhibiting tumor regrowth and metastasis stems from its direct inhibition of MMP activity rather than a modulation of their gene expression. nih.gov

Conversely, in a rat model of epidural fibrosis, Batimastat was shown to downregulate the MMP-9 gene. turkishneurosurgery.org.tr Research in dystrophic muscle of mdx mice, an animal model for DMD, revealed that the transcript levels of several MMPs were significantly upregulated, while the expression of their endogenous inhibitors, TIMP-2 and TIMP-3, was reduced. nih.gov In the same model, TIMP-1 expression was enhanced. nih.gov While this study focused on the effects of Batimastat administration on disease pathology, it highlights the dysregulation of MMP and TIMP expression in the condition that Batimastat is intended to treat. nih.gov

| Gene/Protein | Model System | Effect of Batimastat | Reference |

|---|---|---|---|

| MMP-9 (gene) | Rat Laminectomy Model | Downregulated | turkishneurosurgery.org.tr |

| MMP (mRNA) | Human Breast Cancer Xenograft | No effect on cellular levels | nih.gov |

| TIMP-2 (mRNA) | Human Breast Cancer Xenograft | No effect on cellular levels | nih.gov |

Effects on β-dystroglycan and nNOS

In the context of muscular dystrophy, Batimastat has demonstrated significant effects on proteins crucial for muscle integrity and function. Studies in dystrophin-deficient mdx mice have shown that chronic administration of Batimastat leads to an increase in the protein levels of both β-dystroglycan and neuronal nitric oxide synthase (nNOS). nih.gov

The dystrophin-glycoprotein complex (DGC) is vital for muscle stability, and its disruption in DMD contributes to the pathology. It has been reported that β-dystroglycan is proteolyzed in an MMP-dependent manner in the dystrophic muscle of mdx mice. nih.gov By inhibiting MMPs, Batimastat appears to protect β-dystroglycan from degradation, thereby augmenting its levels at the sarcolemma. nih.gov

Similarly, the levels of nNOS, a protein that interacts with the DGC, are typically reduced in the dystrophic muscles of mdx mice. nih.gov Treatment with Batimastat was found to significantly increase nNOS protein levels. nih.gov The elevated activity of MMPs in dystrophic muscle is considered a potential reason for the reduced nNOS levels, and Batimastat's ability to restore these levels is linked to its MMP-inhibitory function. nih.gov

| Protein | Model System | Effect of Batimastat | Reference |

|---|---|---|---|

| β-dystroglycan | mdx Mice (DMD model) | Augmented levels | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | mdx Mice (DMD model) | Significantly increased levels | nih.gov |

Structure Activity Relationships and Analog Development for Matrix Metalloproteinase Inhibition

Structural Classification of Batimastat (B1663600) as a Metalloproteinase Inhibitor

Batimastat (BB-94) is a pioneering synthetic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Its design and classification are rooted in two key structural features that define its mechanism of action: a peptidomimetic backbone that mimics the natural substrate of MMPs and a hydroxamic acid group that chelates the essential zinc ion in the enzyme's active site. oup.comnih.gov

Batimastat is classified as a collagen peptidomimetic, low-molecular-weight inhibitor. oup.com Its structure was rationally designed to mimic the amino acid sequence of collagen at the site where cleavage by MMPs occurs. nih.gov This polypeptide-like framework allows Batimastat to act as a competitive, reversible inhibitor by fitting into the active site of the enzyme, thereby blocking the binding of the natural substrate. nih.gov The design of these early MMP inhibitors was based on the cleavage site of peptide substrates, establishing a foundation for subsequent drug development. researchgate.net

A defining feature of Batimastat is its hydroxamic acid moiety (-CONHOH), which serves as a potent zinc-binding group (ZBG). nih.govdrugbank.com The catalytic activity of MMPs is dependent on a zinc ion located in the active site. oup.com The hydroxamic acid group in Batimastat chelates this catalytic zinc ion, effectively inactivating the enzyme. oup.comnih.gov This strong interaction is a primary contributor to the high potency of Batimastat and other first-generation MMP inhibitors. nih.gov The hydroxamic acid group has been one of the most extensively studied ZBGs in the development of metalloproteinase inhibitors. nih.gov

Rational Design Principles for MMP Inhibition

The development of Batimastat was a landmark in the rational design of enzyme inhibitors. The strategy was to create a molecule that combines substrate mimicry for enzyme recognition with a functional group capable of neutralizing the enzyme's catalytic machinery.

Batimastat was designed as a potent but broad-spectrum MMP inhibitor. nih.govrndsystems.comtocris.com Its potency is demonstrated by its ability to inhibit several MMPs in the low nanomolar range. However, this potency comes with limited selectivity across the MMP family. The high degree of conservation in the active sites among different MMPs makes achieving selectivity with inhibitors that primarily target this region challenging. nih.gov

The hydroxamic acid group, while ensuring high-affinity binding to the catalytic zinc, is a key reason for the lack of selectivity, as it interacts with a feature common to all MMPs. nih.gov Batimastat effectively inhibits a range of MMPs, including collagenases, gelatinases, and stromelysins. nih.govmedchemexpress.com The failure of early, broad-spectrum inhibitors in clinical trials, partly due to side effects, spurred the development of second-generation inhibitors designed to exploit subtle differences in the enzyme pockets, particularly the S1' subsite, to achieve greater selectivity. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Batimastat against Various Matrix Metalloproteinases

| MMP Target | IC₅₀ (nM) |

|---|---|

| MMP-1 (Collagenase-1) | 3 |

| MMP-2 (Gelatinase-A) | 4 |

| MMP-3 (Stromelysin-1) | 20 |

| MMP-7 (Matrilysin) | 6 |

| MMP-8 (Collagenase-2) | 10 |

| MMP-9 (Gelatinase-B) | 4 |

IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Data compiled from multiple sources. rndsystems.comtocris.commedchemexpress.com

The structure-activity relationship (SAR) of peptidomimetic MMP inhibitors revolves around modifications to the backbone and the side chains that interact with the enzyme's specificity pockets (S-pockets). For Batimastat and its analogs, the goal was to optimize interactions with these pockets to improve affinity and selectivity, while also enhancing pharmacokinetic properties.

The development from Batimastat to its successor, Marimastat (B1683930), illustrates a key substituent modification aimed at improving oral bioavailability, a significant limitation of Batimastat. oup.com While both compounds share the core succinate (B1194679) scaffold and hydroxamic acid ZBG, modifications to the rest of the molecule led to Marimastat, a compound that could be administered orally. researchgate.netresearchgate.net This shift represented a critical step in the evolution of MMP inhibitors, demonstrating that substituents could be altered to improve drug-like properties without sacrificing the fundamental inhibitory mechanism. Later generations of inhibitors moved beyond the peptidomimetic succinate scaffold, incorporating sulfonamide and other non-peptidic structures to further refine selectivity and pharmacokinetic profiles. researchgate.net

Development of Batimastat Analogues and Derivatives

The development of analogues based on the Batimastat scaffold was primarily driven by the need to overcome its poor oral bioavailability. nih.gov

The most significant analogue of Batimastat is Marimastat (BB-2516). nih.gov Like its predecessor, Marimastat is a potent, broad-spectrum MMP inhibitor with a collagen-mimicking structure and a hydroxamate ZBG. oup.com The key difference and developmental achievement was its improved oral bioavailability. oup.comresearchgate.net However, Marimastat retained the broad-spectrum activity of Batimastat, inhibiting multiple MMPs with low nanomolar to sub-micromolar potency. oup.com

Table 2: Comparison of Inhibitory Activity (IC₅₀) of Batimastat and Marimastat

| MMP Target | Batimastat IC₅₀ (ng/mL) | Marimastat IC₅₀ (ng/mL) |

|---|---|---|

| MMP-1 | <10 | 2.5 |

| MMP-2 | <10 | 3 |

| MMP-3 | <10 | 115 |

| MMP-7 | <10 | 8 |

| MMP-9 | <10 | 1.5 |

Data from Coussens et al., 2002. oup.com

The clinical experiences with first-generation, broad-spectrum inhibitors like Batimastat and Marimastat guided the subsequent design of "second generation" MMP inhibitors. researchgate.netresearchgate.net Research efforts shifted towards creating more selective inhibitors to minimize the side effects associated with inhibiting multiple MMPs. nih.gov This led to the exploration of different chemical scaffolds and alternative zinc-binding groups to the hydroxamic acid, aiming to achieve higher specificity for individual MMPs implicated in specific diseases. researchgate.netresearchgate.net

Comparison with Other First-Generation MMP Inhibitors (e.g., Marimastat, Ilomastat)

Batimastat was a pioneering synthetic MMP inhibitor (MMPi) and the first to advance into clinical trials for cancer therapy. nih.gov It, along with contemporaries like Marimastat and Ilomastat, belongs to the succinyl hydroxamate class of compounds. nih.gov These inhibitors share a common structural backbone designed to interact with the enzyme's active site and a hydroxamic acid group that acts as a potent zinc-binding group (ZBG), effectively blocking the enzyme's catalytic activity through bidentate chelation of the Zn2+ ion. nih.gov

The fundamental design of these first-generation inhibitors was based on the amino acid sequence of the collagen cleavage site. nih.gov This resulted in broad-spectrum inhibitors that were potent but lacked selectivity across the diverse family of MMPs. oup.commdpi.com

Batimastat (BB-94) established the potential of this class but was hampered by a significant pharmacological limitation: poor oral bioavailability. nih.gov Its low solubility and absorption required intraperitoneal administration, restricting its clinical utility. nih.gov

Marimastat , an analog of Batimastat, was developed specifically to address this shortcoming. The key structural modification in Marimastat is the introduction of an alpha-hydroxyl group. nih.gov This change increases the molecule's aqueous solubility, thereby improving its oral bioavailability compared to Batimastat. nih.gov Despite this improvement, Marimastat retained the broad-spectrum inhibitory profile of its predecessor. nih.govoup.com

The primary limitation of these early, broad-spectrum inhibitors was their lack of specificity. By targeting the highly conserved active site, they inhibited multiple MMPs, including those with beneficial physiological roles. This lack of selectivity was a major contributing factor to their failure in late-stage clinical trials. nih.gov

| Compound | Key Structural Feature | Pharmacological Characteristic | IC50 Values (nM) |

|---|---|---|---|

| Batimastat | Succinyl hydroxamate with thienylthiomethylene group | Poor oral bioavailability nih.gov | MMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-7: 6, MMP-9: 4 medchemexpress.comtocris.comselleckchem.com |

| Marimastat | Succinyl hydroxamate with α-hydroxyl group | Improved oral bioavailability due to increased aqueous solubility nih.govoup.com | MMP-1: 5, MMP-2: 3, MMP-3: 255, MMP-7: 8, MMP-9: 3 oup.com |

| Ilomastat | Succinyl hydroxamate backbone | Broad-spectrum inhibitor; scaffold used for developing more selective analogs nih.gov | Data not available in provided sources |

Strategies for Improving Pharmacological Profiles

The challenges encountered with first-generation MMP inhibitors prompted the development of new strategies aimed at improving their pharmacological profiles, with a primary focus on enhancing selectivity and oral bioavailability.

Improving Selectivity: The high degree of homology in the active site across the MMP family made achieving selectivity a significant challenge. To overcome this, subsequent drug design efforts shifted focus from the conserved catalytic zinc-binding site to less conserved regions of the enzymes.

Targeting Exosites: A key strategy involves designing inhibitors that bind to secondary sites, or "exosites," outside the immediate active site. These regions, such as the S1' specificity pocket, are more variable among different MMPs. By designing molecules with moieties that can form specific interactions with these unique pockets, a higher degree of selectivity for a target MMP can be achieved.

Modifying the Zinc-Binding Group (ZBG): While the hydroxamate group is a potent ZBG, its strong chelating nature contributes to the lack of selectivity and has been associated with off-target effects. Researchers have explored alternative ZBGs, such as carboxylates, phosphinates, and sulfhydryls, to modulate binding affinity and improve the selectivity profile of the inhibitors.

Improving Bioavailability and Pharmacokinetic Properties: Poor aqueous solubility and limited oral absorption were critical hurdles for early inhibitors like Batimastat. Medicinal chemistry approaches to address these issues included:

Structural Modifications: As demonstrated by the development of Marimastat from Batimastat, the introduction of polar functional groups, such as hydroxyl groups, can enhance aqueous solubility. nih.gov Other modifications included adding bulky tert-butyl groups adjacent to amide bonds, which can aid absorption from an aqueous to a lipid environment. nih.gov

Conformational Constraint: Another strategy involved creating cyclic inhibitors by linking different positions of the inhibitor's scaffold. nih.gov This approach can increase water solubility and may improve the inhibitor's binding affinity and selectivity by locking it into a more favorable conformation for interacting with the target enzyme. nih.gov

These refined strategies, born from the lessons of first-generation compounds, guided the development of subsequent generations of MMP inhibitors with more desirable therapeutic profiles.

Combination Therapies and Synergistic Approaches Involving Batimastat Sodium Salt

Synergistic Effects with Chemotherapeutic Agents

The rationale for combining Batimastat (B1663600) with cytotoxic drugs lies in its potential to inhibit MMP-mediated processes that contribute to tumor growth, invasion, and metastasis, thereby sensitizing cancer cells to the effects of chemotherapy.

Research has demonstrated a significant potentiation of Cisplatin's antitumor effects when used in conjunction with Batimastat, particularly in models of ovarian cancer. In studies using human ovarian carcinoma (HOC) xenografts in nude mice, the combination of Batimastat and Cisplatin (B142131) resulted in outcomes superior to those achieved with either agent alone drugbank.comnih.gov.

When administered concurrently, Batimastat and Cisplatin completely prevented the growth and spread of both HOC22 and HOC8 xenografts, leading to long-term survival of the animal models drugbank.commedchemexpress.com. This synergistic effect was observed in early-stage, advanced, and late-stage tumors drugbank.com. While monotherapy with either Batimastat or Cisplatin only delayed tumor growth and slightly increased survival time, the combination therapy led to a complete response with all animals remaining alive and healthy at the 200-day mark drugbank.comnih.gov. This potentiation was found to be dose-dependent drugbank.com. The administration of Batimastat following Cisplatin therapy also resulted in a significant improvement in the survival of the mice compared to treatment with Cisplatin alone drugbank.com. These findings suggest that Batimastat enhances the antineoplastic activity of Cisplatin, supporting the rationale for their combined use drugbank.com.

| Tumor Model | Treatment Group | Key Findings | Reference |

|---|---|---|---|

| Early-Stage HOC22 & HOC8 | Cisplatin or Batimastat alone | Delayed tumor growth and increased survival time, but all animals eventually died. | drugbank.com |

| Early-Stage HOC22 & HOC8 | Batimastat + Cisplatin (concomitantly) | Completely prevented tumor growth and spread; all animals were alive and healthy on day 200. | drugbank.commedchemexpress.com |

| Advanced & Late-Stage Tumors | Batimastat + Cisplatin | Dose-dependent potentiation of Cisplatin's activity was observed. | drugbank.com |

| Established Tumors | Batimastat following Cisplatin | Significantly improved survival compared to Cisplatin alone. | drugbank.com |

While specific studies detailing the synergistic interaction between Batimastat and Doxorubicin were not prominent in the reviewed literature, extensive research has established the intrinsic cytotoxic and cytostatic effects of Batimastat in various cancer models, particularly hematological malignancies nih.govnih.govresearchgate.net. This inherent antitumor activity provides a basis for its potential use in combination with other cytotoxic agents.

In models of acute myeloid leukemia (AML), myelodysplastic neoplasms (MDS), and multiple myeloma (MM), Batimastat has been shown to decrease cell viability and density in a dose- and time-dependent manner nih.govnih.gov. The primary mechanism of cell death induced by Batimastat is apoptosis, activated via caspase and ERK1/2 pathways nih.govnih.gov. Furthermore, Batimastat can induce cell cycle arrest, with the specific phase of arrest being dependent on the cell line mdpi.com. For instance, in HL-60 AML cells, Batimastat treatment leads to an arrest in the G0/G1 phase mdpi.com. These findings highlight that Batimastat possesses standalone cytotoxic and cytostatic properties that could complement the mechanisms of other chemotherapeutic drugs.

Integration with Physical and Biological Modalities

The application of Batimastat extends beyond combination with chemotherapy to include physical and biological treatment strategies, aiming to improve local tumor control and support tissue repair.

Radiofrequency ablation (RFA) is a minimally invasive technique used to treat solid tumors. However, incomplete ablation can lead to tumor recurrence and progression. Batimastat has been studied as an adjunct to RFA to inhibit the invasiveness of residual tumor cells. In a liver tumor animal model, combining Batimastat (BB-94) with RFA led to better therapeutic efficacy than RFA alone nih.gov.

The combination of Batimastat with biological modalities such as endothelial progenitor cells (EPCs) has been explored in non-oncological models, demonstrating a protective and regenerative potential. In a mouse model of diabetic ischemic stroke, the combined application of EPCs and Batimastat (BB-94) significantly ameliorated brain damage nih.gov.

EPCs are known to contribute to the repair of injured endothelium and the formation of new blood vessels nih.gov. The study found that while EPCs or Batimastat alone had protective effects, the combination therapy was significantly more effective at promoting the proliferation of cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) nih.gov. The combined treatment also reduced the expression of MMPs, indicating that EPCs can alter the dynamic balance of the extracellular matrix. These findings suggest a synergistic interaction where Batimastat's MMP inhibition complements the regenerative capacity of EPCs nih.gov.

Exploration of Novel Combinations in Pathophysiological Models

The therapeutic potential of Batimastat is being explored in novel combinations across a range of diseases, leveraging its ability to modulate the extracellular matrix and inhibit tissue remodeling.

One such novel combination is with Captopril, an angiotensin-converting enzyme (ACE) inhibitor that also exhibits MMP-inhibiting properties drugbank.comnih.gov. In a study using a murine Lewis lung carcinoma model, the combination of Batimastat and Captopril acted in synergy to inhibit both primary tumor growth and the formation of lung metastases drugbank.com. While each agent alone produced a modest inhibition of tumor volume and metastasis, the combination resulted in a significantly greater inhibition of both parameters (51% for tumor growth and 80% for metastasis) and led to a longer survival time for the tumor-bearing mice drugbank.com. This synergistic anti-tumor and anti-metastatic effect is attributed to the blockade of MMP-mediated processes like invasion and angiogenesis drugbank.com.

Furthermore, the efficacy of Batimastat is being investigated in various other contexts, such as inhibiting angiogenesis in liver metastases of melanoma cells, suggesting its potential use even after cancer cells have spread to secondary sites nih.gov.

| Combination Agent/Modality | Pathophysiological Model | Observed Synergistic/Combined Effect | Reference |

|---|---|---|---|

| Captopril | Lewis Lung Carcinoma (in mice) | Synergistic inhibition of tumor growth (51%) and lung metastasis (80%); significantly longer survival. | drugbank.com |

| Radiofrequency Ablation (RFA) | Liver Tumor (in mice) | Slower residual tumor growth, prolonged survival, and decreased expression of angiogenic markers (CD31, VEGF). | nih.gov |

| Endothelial Progenitor Cells (EPCs) | Diabetic Ischemic Stroke (in mice) | Significantly ameliorated brain damage and promoted cell proliferation more effectively than either agent alone. | nih.gov |

Combination with Phospholipase A2 Inhibitors for Envenomation

The rationale for combining Batimastat with phospholipase A2 (PLA2) inhibitors stems from the diverse composition of snake venoms, which contain multiple classes of enzymes that contribute to their toxicity. While Batimastat effectively targets snake venom metalloproteinases (SVMPs) responsible for hemorrhage and tissue damage, PLA2 enzymes are another major group of toxins that cause a variety of pharmacological effects, including neurotoxicity, myotoxicity, and inflammation.